4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one
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Overview
Description
4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one is a complex organic compound belonging to the class of oxygen-containing heterocycles. This compound is structurally characterized by a fusion of a furan ring with a chromenone core, which imparts unique chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one typically involves multi-step organic reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . This method is favored for its efficiency and high yield.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
Chroman-4-one: Shares a similar core structure but lacks the furan ring.
Coumarin: Another oxygen-containing heterocycle with significant biological activity.
Flavone: Similar in structure but with different substitution patterns.
Uniqueness: 4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one is unique due to its specific substitution pattern and the presence of both furan and chromenone rings. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-(hydroxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H14O4/c1-7-4-12(17)19-15-9(3)14-10(5-8(2)18-14)11(6-16)13(7)15/h4-5,16H,6H2,1-3H3 |
InChI Key |
IEDNNQSERDOAIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=C3C=C(OC3=C2C)C)CO |
Origin of Product |
United States |
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